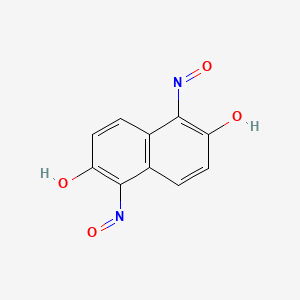
N,N-Diethyl-N-methylethanaminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-methylethanaminium perchlorate is a chemical compound known for its unique properties and applications in various fields It is an organic salt composed of a quaternary ammonium cation and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-methylethanaminium perchlorate typically involves the quaternization of N,N-diethyl-N-methylethanaminium with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{N,N-Diethyl-N-methylethanaminium} + \text{Perchloric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-methylethanaminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N-Diethyl-N-methylethanaminium perchlorate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-methylethanaminium perchlorate involves its interaction with molecular targets and pathways within a system. The compound can act as a quaternary ammonium salt, influencing cellular processes by interacting with cell membranes and proteins. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-methylethanaminium bromide
- N,N-Diethyl-N-methylethanaminium chloride
- N,N-Diethyl-N-methylethanaminium iodide
Uniqueness
N,N-Diethyl-N-methylethanaminium perchlorate is unique due to its perchlorate anion, which imparts distinct properties compared to its halide counterparts. The perchlorate anion can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
120226-79-1 |
|---|---|
Molecular Formula |
C7H18ClNO4 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
triethyl(methyl)azanium;perchlorate |
InChI |
InChI=1S/C7H18N.ClHO4/c1-5-8(4,6-2)7-3;2-1(3,4)5/h5-7H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
BLRMUYHDGZLDLY-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
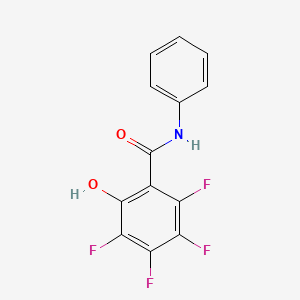
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

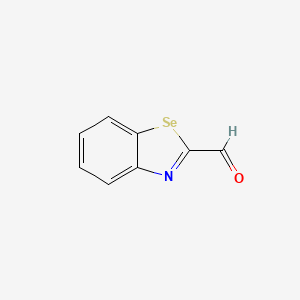
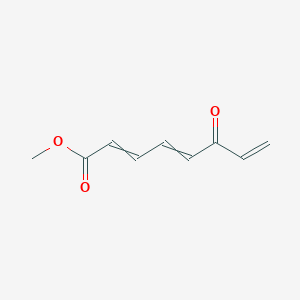
![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)



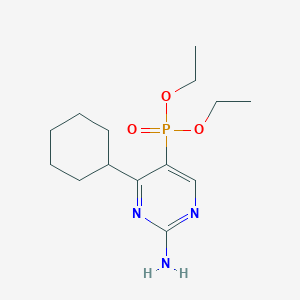
![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)
